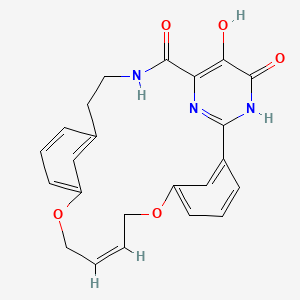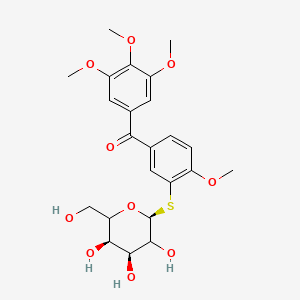
Lsd1-IN-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lsd1-IN-22 is a compound that functions as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins. LSD1 plays a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins, thereby influencing chromatin structure and gene transcription. Inhibition of LSD1 has been explored as a therapeutic strategy for various cancers and other diseases due to its role in gene regulation and cellular differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-22 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Chemical Reactions Analysis
Types of Reactions
Lsd1-IN-22 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce functionalized analogs of this compound .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of LSD1 in epigenetic regulation and gene expression
Biology: Investigated for its effects on cellular differentiation, proliferation, and apoptosis in various cell types
Medicine: Explored as a therapeutic agent for the treatment of cancers, including acute myeloid leukemia and solid tumors
Mechanism of Action
Lsd1-IN-22 exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. This inhibition prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), which are key residues involved in gene regulation .
Comparison with Similar Compounds
Lsd1-IN-22 is compared with other LSD1 inhibitors, such as:
Tranylcypromine: A non-selective inhibitor that also targets monoamine oxidases.
Iadademstat (ORY-1001): A selective LSD1 inhibitor with potent anti-cancer activity.
Bomedemstat (IMG-7289): An LSD1 inhibitor in clinical trials for hematological malignancies
This compound is unique due to its specific binding affinity and selectivity for LSD1, making it a valuable tool for studying the enzyme’s role in epigenetic regulation and its potential as a therapeutic target .
Properties
Molecular Formula |
C9H8BrF2N |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
(1R,2S)-2-(4-bromo-2,5-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H8BrF2N/c10-6-3-7(11)4(1-8(6)12)5-2-9(5)13/h1,3,5,9H,2,13H2/t5-,9+/m0/s1 |
InChI Key |
SGUWSJVKVPNXAI-SSDLBLMSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2F)Br)F |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B12397607.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)



